ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride
Overview
Description
Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride, commonly referred to as ETX-HCl, is an organic compound that has been extensively studied due to its potential applications in a variety of scientific fields. This compound is of particular interest due to its ability to act as a catalyst for organic synthesis and its potential for use in medicinal research.
Scientific Research Applications
Comprehensive Analysis of Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Hydrochloride Applications
Antibacterial Activity: This compound has been utilized in the development of novel 1,3-thiazolidine pyrimidine derivatives with significant antibacterial activity against a variety of bacterial strains such as Escherichia coli and Staphylococcus aureus .
Antifungal and Antitubercular Properties: Thiazolo pyrimidine derivatives, including this compound, have been recognized for their potential in treating fungal infections and tuberculosis due to their antifungal and antitubercular activities .
Cytotoxic Agent: Research has indicated that thiazolo pyrimidine derivatives can act as cytotoxic agents, which could be useful in the development of cancer therapies .
Anti-inflammatory and Antihypertensive Uses: These derivatives have also been explored for their anti-inflammatory and antihypertensive effects, which could lead to new treatments for related conditions .
Psychopharmacological Applications: The psychopharmacological properties of thiazolo pyrimidine derivatives suggest potential uses in the treatment of various psychological disorders .
Antinociceptive Effects: The antinociceptive actions of these compounds indicate their usefulness in pain management and the development of analgesics .
Proteomics Research: Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride is also used in proteomics research as a biochemical tool to study protein expression and function .
Mechanism of Action
Mode of Action
The exact mode of action of ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride is currently unknown due to the lack of specific studies on this compound . It is known that the compound’s structure plays a crucial role in its interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride . .
properties
IUPAC Name |
ethyl 5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S.ClH/c1-2-14-8(13)6-5-10-9-11(7(6)12)3-4-15-9;/h3-5H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPMDNVLECWGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N(C1=O)C=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185295-18-4 | |
Record name | 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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